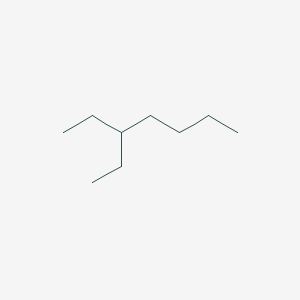

3-Ethylheptane

Descripción general

Descripción

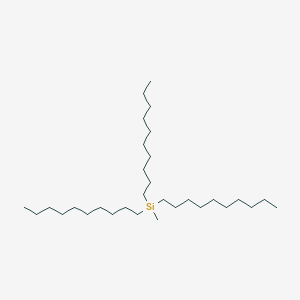

3-Ethylheptane is a chemical compound with the molecular formula C9H20 . It is an alkane and one of the many structural isomers of nonane . The IUPAC name for this compound is 3-ethylheptane .

Molecular Structure Analysis

The 3-Ethylheptane molecule contains a total of 28 bonds. There are 8 non-Hydrogen bonds and 5 rotatable bonds . The molecular weight of 3-Ethylheptane is 128.2551 g/mol . For a better understanding of the chemical structure, an interactive 3D visualization of 3-Ethylheptane is provided here.Aplicaciones Científicas De Investigación

Environmental Impact and Metabolism : 3-Methylheptane, a structurally similar compound to 3-Ethylheptane, is a component of fuels and solvents widely distributed in the environment. In rats, it metabolizes into various compounds, indicating potential environmental and biological impacts (Serve et al., 1993).

Chemical Reactions and Synthesis : The telomerization of ethylene with acetone produces 3-ethylheptan-2-one among other compounds. This indicates its role in chemical synthesis processes (Khorlina & Freĭdlina, 1967).

Biodegradation under Methanogenic Conditions : Studies on iso-alkanes, which include compounds similar to 3-Ethylheptane, show specific metabolism under methanogenic conditions, suggesting its biodegradability in certain environmental conditions (Abu Laban et al., 2015).

Catalysis and Isomerization : The isomerization of heptanes, including compounds similar to 3-Ethylheptane, over a palladium-zeolite catalyst demonstrates its relevance in catalysis and petrochemical processing (Sakai et al., 1975).

Agricultural Applications : While not directly related to 3-Ethylheptane, studies on ethephon and DCPTA in maize production show the relevance of organic compounds in enhancing agricultural yields and plant characteristics (Li et al., 2019).

Liquid Membrane for Metal Ion Separation : Research on a water/n-heptane/water three-phase flow in a microchannel indicates the potential of heptane-based systems in separating metal ions, highlighting the utility of similar hydrocarbons in separation technologies (Maruyama et al., 2004).

Ether Synthesis : The synthesis of 3‐methoxy‐3‐methylheptane from 2‐ethyl‐1‐hexene and methanol provides insights into ether formation processes, relevant for organic synthesis and industrial applications (Karinen & Krause, 2000).

Oxidation Processes : The oxidation of 2-ethylhexanal in the liquid phase, producing various compounds including heptane, sheds light on the chemical behavior and potential applications of heptane derivatives in oxidation reactions (Gliński & Kijeński, 1995).

Safety and Hazards

According to the Safety Data Sheets, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling 3-Ethylheptane . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

3-ethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-4-7-8-9(5-2)6-3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVQKOKKLWHNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871242 | |

| Record name | 3-Ethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 3-Ethylheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

3-Ethylheptane | |

CAS RN |

15869-80-4, 73507-01-4 | |

| Record name | Heptane, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073507014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

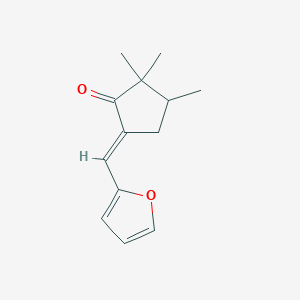

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dihydrobenzo[a]pyrene](/img/structure/B96447.png)